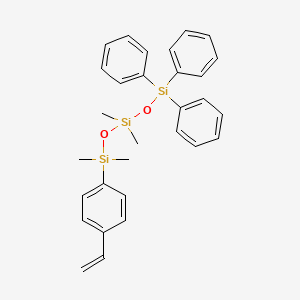
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is a unique organosilicon compound that features a trisiloxane backbone with phenyl and ethenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane typically involves the hydrosilylation reaction of 1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane with 4-vinylphenyl compounds. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.
Scientific Research Applications
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants, owing to its stability and inertness.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane involves its interaction with molecular targets through its ethenyl and phenyl groups. The ethenyl group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The phenyl groups can engage in π-π interactions with aromatic compounds, contributing to the stability and functionality of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-ethenylphenyl)ethane: Similar structure but lacks the trisiloxane backbone.
1-(4-Vinylphenyl)ethanone: Contains a carbonyl group instead of the trisiloxane backbone.
4-Vinylphenylboronic acid: Contains a boronic acid group instead of the trisiloxane backbone.
Uniqueness
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is unique due to its trisiloxane backbone, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials with enhanced durability and resistance to harsh conditions.
Properties
CAS No. |
114556-28-4 |
|---|---|
Molecular Formula |
C30H34O2Si3 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
[dimethyl(triphenylsilyloxy)silyl]oxy-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C30H34O2Si3/c1-6-26-22-24-27(25-23-26)33(2,3)31-34(4,5)32-35(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h6-25H,1H2,2-5H3 |
InChI Key |
ZENCGRCRHYEWQF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C=C)O[Si](C)(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


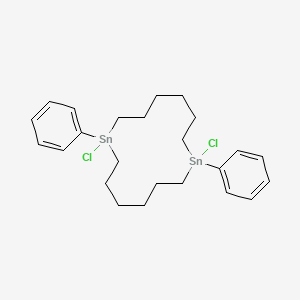

![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
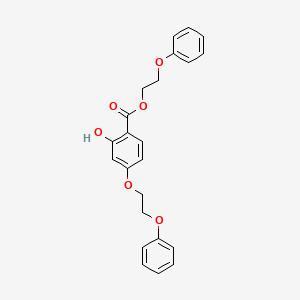
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
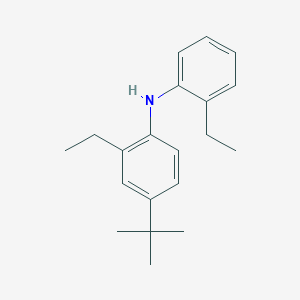
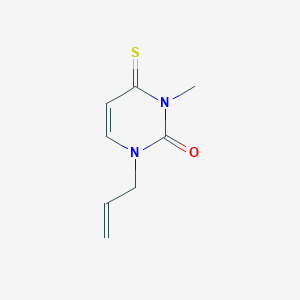
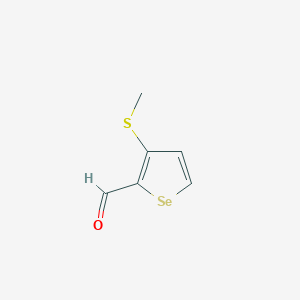
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
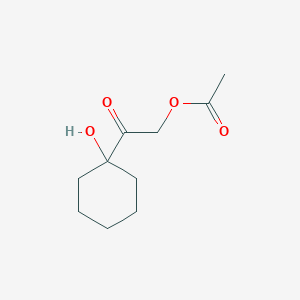
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
